2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
2,2,6,6-tetramethyl-1,3-dihydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8(2)6-5-7-9(3,4)10-8/h5-6,10H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUNXCLPOKBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150034 | |
| Record name | Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-69-2 | |
| Record name | Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The reductive amination of 2,2,6,6-tetramethyl-4-piperidone represents a cornerstone method for synthesizing piperidine derivatives, including intermediates relevant to 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine. This solvent-free process employs hydrogenation catalysts to facilitate the conversion of the ketone precursor into secondary or tertiary amines.
Catalytic Systems and Conditions
Key catalysts include platinum, palladium, and nickel, with platinum demonstrating superior activity in achieving yields exceeding 90%. The reaction proceeds under hydrogen pressures of 10–80 bar and temperatures of 40–100°C. A critical innovation lies in the absence of organic solvents, leveraging the low melting point of 2,2,6,6-tetramethyl-4-piperidone (35°C) to maintain a molten reaction medium.
Table 1: Optimized Conditions for Reductive Amination
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 40–100°C | 80°C |
| Hydrogen Pressure | 10–80 bar | 50 bar |
| Catalyst Loading | 0.5–2.0 wt% | 1.0 wt% |
| Reaction Time | 4–12 hours | 8 hours |
Mechanistic Insights
The reaction initiates with the condensation of the ketone and amine, forming an imine intermediate. Subsequent hydrogenation reduces the imine to the corresponding amine. The absence of solvents minimizes side reactions, while controlled water content (<6% by weight) stabilizes the catalyst and prevents hydrolysis.
Oxidative Pathways to Nitroxyl Radical Intermediates
Hydrogen Peroxide-Mediated Oxidation
A patent by EP0574667A1 details the oxidation of 2,2,6,6-tetramethylpiperidine (TEMP) to nitroxyl radicals using hydrogen peroxide and divalent metal catalysts (e.g., Mg²⁺, Ca²⁺, Zn²⁺). Although this method targets nitroxyl derivatives, it provides foundational insights into modulating the oxidation state of piperidine systems, a step potentially relevant to synthesizing tetrahydropyridines.
Catalytic Efficiency and Selectivity
Zinc chloride exhibits exceptional catalytic activity, achieving >97% selectivity for nitroxyl radicals at concentrations as low as 0.01 mol%. The reaction proceeds at 60–80°C, with hydrogen peroxide added incrementally to avoid over-oxidation.
Table 2: Oxidation Performance Metrics
| Catalyst | Selectivity (%) | Yield (%) | Temperature (°C) |
|---|---|---|---|
| ZnCl₂ | 97.2 | 95.5 | 70 |
| MgSO₄ | 92.1 | 89.3 | 65 |
| Ca(NO₃)₂ | 88.7 | 86.0 | 75 |
Diazotization and Thermal Fragmentation
Diazotization of 4-Amino Derivatives
While excluded sources describe diazotization of 4-amino-2,2,6,6-tetramethylpiperidine, analogous methods from patent literature suggest that treating primary amines with nitrous acid under acidic conditions generates diazonium salts. Subsequent thermal or photolytic cleavage yields carbocations, which may cyclize to form tetrahydropyridine frameworks.
Thermal Stability and Byproduct Management
Thermal fragmentation at 140°C produces carbon-centered radicals, which can initiate polymerization or recombine to form stable tetrahydropyridine derivatives. Byproducts such as nitroxyl radicals are mitigated through precise temperature control and inert atmospheres.
Industrial-Scale Production Techniques
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxone as an oxidant.
Substitution: It reacts with allylic chlorides to form allylated tertiary amines.
Reductive Amination: It can be used in the reductive amination of aldehydes and alkynes to form propargylamines.
Common Reagents and Conditions
Common reagents used in these reactions include oxone for oxidation, allylic chlorides for substitution, and aldehydes and alkynes for reductive amination. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and propargylamines, each with specific applications in various fields .
Scientific Research Applications
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. For instance, it is known to undergo oxidation reactions mediated by cytochrome P450 enzymes, leading to the formation of reactive oxygen species . These reactive species can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole Derivatives
- Structural Differences : Lacks the pyridine ring saturation and has a five-membered dihydropyrrole ring instead of a six-membered tetrahydropyridine ring.
- Functional Impact : Shows lower radical stabilization compared to 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine due to reduced steric hindrance and resonance effects .
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- Structural Differences : Contains a phenyl substituent at position 4 and lacks methyl groups at positions 2 and 5.
- Functional Impact: MPTP is metabolized to the neurotoxin MPP<sup>+</sup>, which selectively damages dopaminergic neurons, leading to Parkinsonism.
N-Substituted-1,2,3,6-Tetrahydropyridines
- Example: 5-Ethyl-1,2,3,6-tetrahydropyridines with benzoylamino substituents.
- Functional Impact : These derivatives exhibit anti-inflammatory activity but lack the radical scavenging or enzyme inhibitory properties seen in 2,2,6,6-tetramethyl-substituted analogs .
Physicochemical Properties
Mechanistic Insights
- Steric Effects: The 2,2,6,6-tetramethyl substitution pattern enhances metabolic stability and reduces hERG channel liability (IC50 > 30 μM) compared to non-methylated analogs (IC50 = 3.26 μM) .
- Electronic Effects : The tetrahydropyridine ring allows conjugation with nitroxide radicals, stabilizing unpaired electrons and enhancing antioxidant capacity .
Biological Activity
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine (commonly referred to as TMTHP) is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure allows it to participate in various biochemical processes, making it of interest in pharmacological and toxicological research. This article discusses the biological activities associated with TMTHP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₉H₁₇N
- Molecular Weight: 139.238 g/mol
- Density: 0.806 g/cm³
- Boiling Point: 162.5 °C
Mechanisms of Biological Activity
TMTHP exhibits several biological activities primarily due to its ability to interact with reactive oxygen species (ROS) and modulate various cellular pathways:
- Antioxidant Activity : TMTHP has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
- Neuroprotective Effects : Research indicates that TMTHP may offer neuroprotection by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. It alters the binding affinity between amyloid-beta and modulators of peptide aggregation .
- Modulation of Cellular Signaling : TMTHP influences various signaling pathways that are critical for cell survival and function. Its role in modulating pathways related to inflammation and apoptosis has been documented in several studies.
Case Study 1: Neuroprotection Against Oxidative Stress
A study published in the Russian Journal of Applied Chemistry highlighted TMTHP's ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. The results indicated a significant decrease in cell death rates when treated with TMTHP compared to control groups .
Case Study 2: Amyloid-Beta Interaction
In a study examining the interaction between amyloid-beta peptides and potential modulators, TMTHP was identified as a promising candidate for reducing peptide aggregation. The research demonstrated that TMTHP significantly decreased the formation of amyloid plaques in vitro .
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the key structural and spectroscopic characteristics of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine?
- Methodological Answer : While direct spectroscopic data for the compound is limited, related tetrahydropyridine derivatives (e.g., 1,2,3,6-tetrahydropyridine) exhibit characteristic NMR signals. For example, the partially unsaturated ring protons resonate between δ 5.5–6.5 ppm (olefinic protons) and δ 2.5–3.5 ppm (methylene groups adjacent to nitrogen). The tetramethyl substituents at positions 2 and 6 introduce steric hindrance, likely shifting methyl proton signals to δ 1.0–1.5 ppm in H NMR. Infrared spectroscopy (IR) can confirm C-H stretching vibrations in methyl groups (~2850–2960 cm) and N-H bending (if applicable). Structural analogs suggest molecular formula CHN and molecular weight 139.24 g/mol .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Based on GHS classifications for structurally similar compounds (e.g., 2,2':6',2''-terpyridine), prioritize:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (acute toxicity category 1).
- PPE : Wear nitrile gloves, lab coats, and safety goggles (skin/eye irritation category 2/1).
- Storage : Keep in airtight containers away from oxidizers and acids.
- Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can regioselectivity be achieved in synthesizing this compound derivatives?
- Methodological Answer : Regioselective synthesis often hinges on steric and electronic effects. For example:
- Hydroboration : Use bulky borane reagents (e.g., 9-BBN) to direct addition to less hindered double-bond positions.
- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under controlled H pressure can selectively reduce specific unsaturated bonds while preserving methyl group positions.
- Substituent Effects : Methyl groups at C2 and C6 may sterically hinder nucleophilic attacks, favoring reactions at C3 or C4. Reference regioselective hydroboration methods in dihydrophosphinine oxides for analogous strategies .
Q. How do steric effects from the tetramethyl groups influence pharmacological activity?
- Methodological Answer : Bulky methyl groups reduce conformational flexibility and may:
- Enhance Metabolic Stability : Shield the nitrogen atom from cytochrome P450 oxidation, prolonging half-life.
- Modulate Receptor Binding : Steric hindrance can limit access to hydrophobic pockets in enzymes or receptors. For instance, analogs with bulky substituents show altered anti-inflammatory activity due to reduced COX-2 binding affinity.
- Experimental Validation : Compare IC values of methyl-substituted vs. unsubstituted derivatives in enzyme inhibition assays .
Q. How should researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity and Isomerism : Use HPLC-MS to verify compound purity (>95%) and check for diastereomers (e.g., axial vs. equatorial methyl groups).
- Assay Conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and dosage ranges (e.g., 1–100 µM).
- Structural Confirmation : Validate synthesis routes with C NMR and X-ray crystallography to rule out unintended substitutions .
Key Research Considerations
- Synthetic Challenges : Steric hindrance from methyl groups complicates nucleophilic substitutions; consider microwave-assisted synthesis to enhance reaction rates.
- Biological Screening : Prioritize assays for neuroprotective or anti-inflammatory activity, as tetrahydropyridines are known modulators of ion channels and COX enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
